5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid
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Overview
Description
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of carboxylic acid groups, a phenylmethoxy group, and a methyl group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the carboxylic acid groups and the phenylmethoxy group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxybenzofuran-3-carboxylic acid: Similar structure but lacks the phenylmethoxy group.
2-Methylbenzofuran-3-carboxylic acid: Similar structure but lacks the carboxy(phenyl)methoxy group.
Phenylmethoxybenzofuran: Similar structure but lacks the carboxylic acid groups.
Uniqueness
5-(Carboxy(phenyl)methoxy)-2-methylbenzofuran-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both carboxylic acid groups and the phenylmethoxy group allows for diverse interactions and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
5-[carboxy(phenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10-15(17(19)20)13-9-12(7-8-14(13)23-10)24-16(18(21)22)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBJJORMHDLOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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